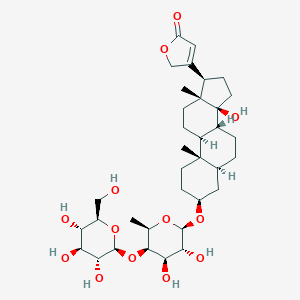

Cheiroside A

Descripción

Cheiroside A is a cardenolide glycoside isolated from the seeds of Cheiranthus cheiri (Brassicaceae family), commonly known as wallflower . As a member of the cardiac glycoside family, it exhibits cardiotonic properties by inhibiting Na+/K+-ATPase, leading to increased intracellular calcium concentrations and enhanced myocardial contractility . Its chemical structure comprises a steroidal aglycone core (cardenolide) linked to a sugar moiety, which influences solubility and bioavailability. Cheiroside A is often studied alongside other plant-derived cardiotonic steroids due to its structural and functional similarities to compounds like cheirotoxin, uzarigenin, and periplocin .

Propiedades

Número CAS |

17179-38-3 |

|---|---|

Fórmula molecular |

C35H54O13 |

Peso molecular |

682.8 g/mol |

Nombre IUPAC |

3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C35H54O13/c1-16-30(48-32-28(41)26(39)25(38)23(14-36)47-32)27(40)29(42)31(45-16)46-19-6-9-33(2)18(13-19)4-5-22-21(33)7-10-34(3)20(8-11-35(22,34)43)17-12-24(37)44-15-17/h12,16,18-23,25-32,36,38-43H,4-11,13-15H2,1-3H3/t16-,18+,19+,20-,21+,22-,23-,25-,26+,27-,28-,29-,30+,31+,32+,33+,34-,35+/m1/s1 |

Clave InChI |

OQZGLOBKVNEEPK-CJRBHMKXSA-N |

SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |

SMILES isomérico |

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O |

SMILES canónico |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Origen del producto |

United States |

Análisis De Reacciones Químicas

General Chemical Characteristics of Saponins

Saponins like Cheiroside A typically exhibit reactivity patterns centered on their glycosidic bonds and steroidal aglycone moieties. Key reactive sites include:

-

Glycosidic linkages : Susceptible to acid-catalyzed hydrolysis (e.g., HCl, H₂SO₄) or enzymatic cleavage (β-glucosidases) .

-

Steroidal backbone : Oxidation/reduction at hydroxyl or ketone groups (e.g., with NaBH₄, KMnO₄) .

-

Sulfation or acetylation : Common modifications at hydroxyl groups .

Hypothetical Reaction Pathways for Cheiroside A

While no experimental data for Cheiroside A was found, analogous saponin reactions suggest potential pathways:

Table 1: Expected Reactivity of Cheiroside A

Bioorthogonal Modifications

Recent advances in bioorthogonal chemistry (e.g., Staudinger ligation, hydrazone formation) could enable selective functionalization of Cheiroside A’s hydroxyl or ketone groups for pharmaceutical applications . For example:

-

Hydrazone conjugation : Reactivity with aldehydes under acidic conditions .

-

Click chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Analytical Characterization Methods

If Cheiroside A were subjected to the above reactions, the following techniques would validate outcomes:

Research Gaps and Limitations

The absence of Cheiroside A-specific data in the indexed sources highlights a critical need for primary studies. Future work should focus on:

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table summarizes key similarities and differences between Cheiroside A and related compounds:

| Compound | Molecular Formula | Source Plant | Structural Features | Biological Activity | Physical Properties |

|---|---|---|---|---|---|

| Cheiroside A | Not explicitly stated | Cheiranthus cheiri | Cardenolide glycoside with sugar moiety | Cardiotonic, Na+/K+-ATPase inhibition | High melting point, polar solubility |

| Cheirotoxin | Not explicitly stated | Cheiranthus cheiri | Similar to Cheiroside A, differing in sugar chain | Cardiotoxic, stronger inhibitory effects | Likely similar to Cheiroside A |

| Uzarigenin | C23H34O4 | Gomphocarpus spp. | 3β,14β-Dihydroxy-5α-carbol-20(22)-enolide | Cardiac stimulant, anti-inflammatory | Crystalline, melting point: 245–247°C |

| Periplocin | C30H42O13 | Periploca graeca | Cardenolide with two glucose units | Cardiotonic, mild toxicity | Soluble in ethanol, insoluble in water |

| Erysimoside | C35H54O14 | Erysimum spp. | Cardenolide glycoside with multiple hydroxyl groups | Cardiotonic, diuretic | High optical rotation ([α]D +36°) |

Key Comparative Findings

Structural Differences

- Sugar Moieties : Cheiroside A and cheirotoxin share the same aglycone but differ in their glycosylation patterns. Cheirotoxin’s additional sugar residues may enhance its membrane permeability and toxicity compared to Cheiroside A .

- Aglycone Modifications : Uzarigenin lacks a sugar moiety, making it less polar than Cheiroside A. Its 14β-hydroxyl group is critical for binding to Na+/K+-ATPase .

- Steroid Core Variations : Periplocin and Erysimoside have distinct hydroxylation patterns, influencing their affinity for cardiac receptors and metabolic stability .

Pharmacokinetics

- Cheiroside A’s glycosylation improves oral bioavailability compared to non-glycosylated analogues like uzarigenin, which require parenteral administration .

Q & A

Q. How should conflicting results about Cheiroside A’s toxicity be addressed in publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.